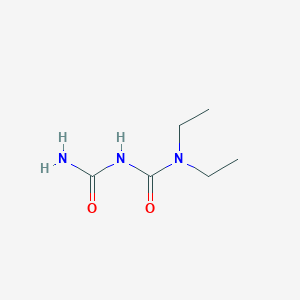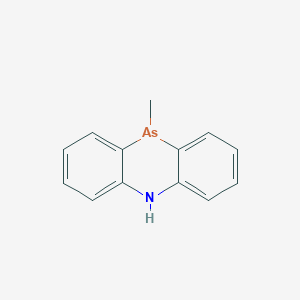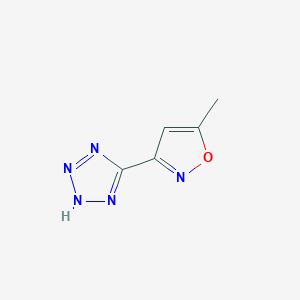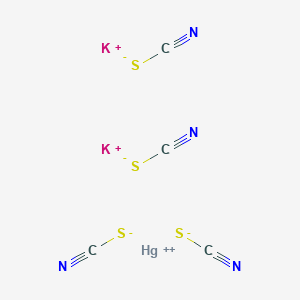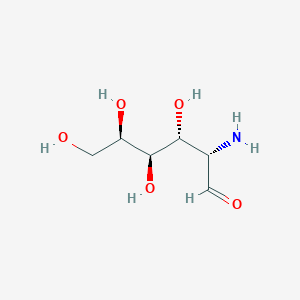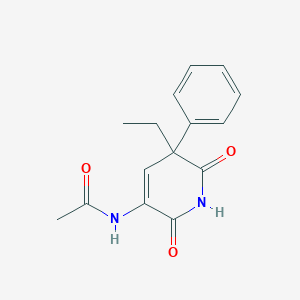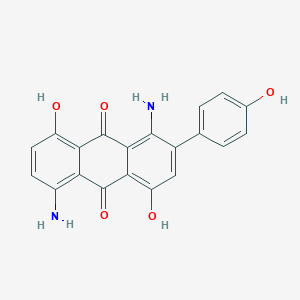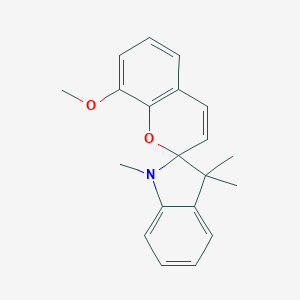
1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Overview
Description
1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran is a spiropyran compound known for its photochromic properties. Spiropyran compounds undergo reversible transformations between their non-colored and colored forms when exposed to light, making them of interest for applications in molecular switches, optical data storage, and photo-responsive materials.
Synthesis Analysis
The synthesis of spiropyran compounds like 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran typically involves the condensation of an indoline compound with a pyrylium salt. In a general approach, the synthesis may include steps like the formation of 3,5-diketoesters followed by cyclization to form the chromene or chromone structure integral to the spiropyran. This process requires careful control of reaction conditions and the use of specific reagents and catalysts to ensure the formation of the desired spiropyran structure.
Molecular Structure Analysis
The molecular structure of spiropyran compounds, including 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran, is characterized by the presence of a spiropyran ring system. This system is composed of an indoline moiety and a benzopyran moiety connected through a spiro linkage. The molecular structure has been analyzed through techniques such as single-crystal X-ray diffraction, revealing information about the stereochemistry and the spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
Spiropyrans are known for their reversible photochromic reactions, transitioning from a colorless to a colored form upon exposure to UV light and reverting back in the absence of it or under visible light. The photochromic behavior is due to the breaking and forming of the spiro carbon-oxygen bond in the spiropyran structure, leading to the open-form merocyanine. This transformation involves significant changes in the electronic structure and is influenced by factors such as solvent polarity and pH.
Physical Properties Analysis
The physical properties of 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran, such as melting point, boiling point, and solubility, are determined by its molecular structure. Spiropyran compounds typically have distinct physical properties in their different forms (spiropyran vs. merocyanine), which can include changes in solubility and absorption spectra. These properties are critical for their application in various fields, including photo-responsive materials.
Chemical Properties Analysis
The chemical properties of 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran include its reactivity under light, stability under different environmental conditions, and interactions with other chemical substances. The compound's photochromic behavior is the most significant chemical property, with the molecule exhibiting different chemical behaviors in its spiropyran and merocyanine forms. The understanding of these properties is essential for the development of applications based on spiropyran compounds.
- Synthesis and molecular structure analysis: (Seiler et al., 2017).
- Chemical reactions and photochromic properties: (Rahn et al., 2009); (Romagnoli et al., 2008).
Scientific Research Applications
Crystal Structures of Spiropyrans : TMIBP, as part of the spiropyran family, has been analyzed for its crystal structures, revealing the importance of additional functional groups for inducing specific intermolecular interactions. The study shows that possible hydrogen bonding interactions in such compounds are relatively weak due to their high steric demand (Seiler et al., 2017).
Stabilization of Open-Ring Merocyanine Form : Research has demonstrated an approach to stabilize the open-ring merocyanine form of spiropyrans like TMIBP in the solid state. This was achieved through co-crystallization with inorganic acids, providing a technique for stabilizing the colored merocyanine form and enhancing stability against photodegradation (Seiler et al., 2018).
Photoswitchable Properties in Metal-Organic Frameworks : TMIBP exhibits photoswitching properties when embedded in metal-organic frameworks (MOFs). In these MOFs, the spiropyran switches to its merocyanine form under UV light irradiation, demonstrating "solid solvent" characteristics for photoswitchable spiropyrans (Schwartz et al., 2017).
X-Ray Induced Isomerization in Polymer Films : TMIBP has shown potential as a tissue equivalent imaging sensor material due to its photochromic behavior when directly excited by X-rays. This property is enhanced by adding organic phosphors, indicating its application in radiation sensing (Asai et al., 2017).
Solubilization in Aqueous Solutions : The solubilization behavior of TMIBP in aqueous solutions with specific additives has been studied, providing insights into the compound's interactions and stability in various mediums (Ikeda & Saso, 1992).
Photoisomerization in Polystyrene Film : The photoisomerization mechanism of TMIBP in a polystyrene film has been compared with its behavior in toluene, revealing the influence of microviscosity environments on its color-changing properties (Ito et al., 1990).
properties
IUPAC Name |
8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-19(2)15-9-5-6-10-16(15)21(3)20(19)13-12-14-8-7-11-17(22-4)18(14)23-20/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVQBIMDDKDYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385657 | |
| Record name | 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |
CAS RN |
13433-31-3 | |
| Record name | 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)
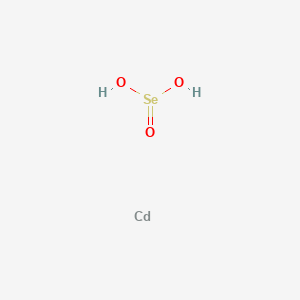
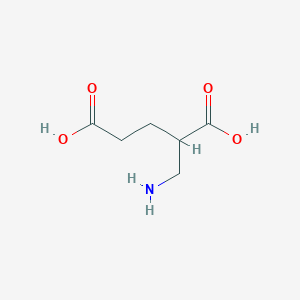
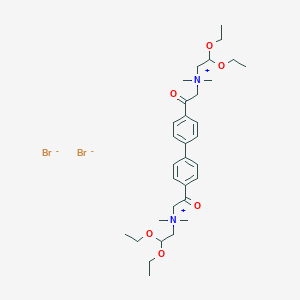
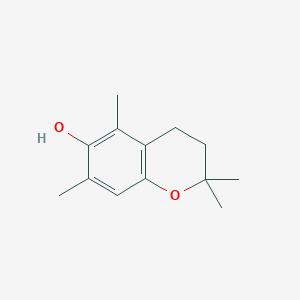
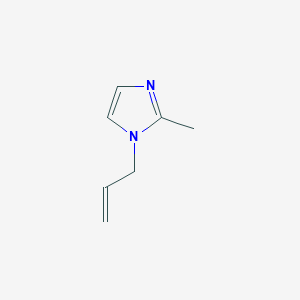
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
